Cas no 1805408-03-0 (3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine)

3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine is a halogenated pyridine derivative with a unique functional group arrangement, offering versatility in synthetic applications. The presence of bromine at the 2-position enhances reactivity for cross-coupling reactions, while the difluoromethyl group at the 6-position introduces electron-withdrawing properties, influencing regioselectivity in further modifications. The hydroxypyridine moiety provides a handle for derivatization or coordination chemistry, and the aminomethyl group at the 3-position allows for additional functionalization via amide or imine formation. This compound is particularly valuable in pharmaceutical and agrochemical research, where its multifunctional structure enables the development of bioactive molecules with tailored properties. Its stability under standard conditions further supports practical handling in laboratory settings.
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine structure
1805408-03-0 structure
Product name:3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine
CAS No:1805408-03-0
MF:C7H7BrF2N2O
MW:253.044087648392
CID:4915324

3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine
    • Inchi: 1S/C7H7BrF2N2O/c8-6-3(2-11)1-4(13)5(12-6)7(9)10/h1,7,13H,2,11H2
    • InChI Key: UPBAUTHIISTIDM-UHFFFAOYSA-N
    • SMILES: BrC1=C(CN)C=C(C(C(F)F)=N1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 1
  • Topological Polar Surface Area: 59.1

3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024006908-500mg
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine
1805408-03-0 97%
500mg
$950.60 2022-04-01
Alichem
A024006908-1g
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine
1805408-03-0 97%
1g
$1,764.00 2022-04-01

Additional information on 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine

Introduction to 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805408-03-0)

3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine, identified by the chemical identifier CAS No. 1805408-03-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine, particularly its combination of an amino methyl group, a bromine substituent, a difluoromethyl group, and a hydroxyl group, contribute to its unique chemical reactivity and potential therapeutic applications.

The synthesis and characterization of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine have been subjects of extensive research due to its promising role as a building block in the development of novel drug candidates. The presence of multiple functional groups makes this compound a versatile intermediate for further chemical modifications, enabling the creation of more complex molecular architectures with tailored biological activities. In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those featuring halogenated and fluorinated substituents, which are known to enhance metabolic stability and binding affinity to biological targets.

One of the most compelling aspects of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine is its utility in the design of inhibitors targeting key enzymes and receptors involved in various disease pathways. For instance, pyridine-based compounds have shown efficacy in inhibiting enzymes such as kinases and phosphodiesterases, which are central to signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders. The incorporation of a bromine atom at the 2-position and a difluoromethyl group at the 6-position enhances the lipophilicity and binding interactions of the molecule with its intended biological targets, making it an attractive scaffold for drug development.

Recent studies have highlighted the role of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine in the development of small-molecule inhibitors for protein-protein interactions (PPIs), which are critical yet challenging targets for drug intervention. The amino methyl group at the 3-position provides a handle for further derivatization, allowing researchers to attach peptidomimetic or allosteric modulators that can disrupt aberrant protein interactions associated with diseases such as Alzheimer's and certain types of cancer. Moreover, the hydroxyl group at the 5-position can participate in hydrogen bonding interactions, further optimizing binding affinity and selectivity.

The pharmacokinetic properties of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine have also been carefully evaluated in preclinical studies. The presence of fluorine atoms is known to improve metabolic stability by resisting degradation by cytochrome P450 enzymes, while the bromine substituent can enhance binding interactions through halogen bonding. These features collectively contribute to improved bioavailability and prolonged half-life, which are crucial factors for therapeutic efficacy. Additionally, computational modeling and molecular dynamics simulations have been employed to predict the binding modes of this compound with target proteins, providing valuable insights into its mechanism of action.

In clinical research settings, 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine has been investigated as a potential therapeutic agent for several conditions. Preliminary data suggest that derivatives derived from this scaffold exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling pathways. Furthermore, preclinical trials have demonstrated promising results in models of solid tumors, where this compound has shown ability to inhibit tumor growth by disrupting key oncogenic signaling networks. The dual functionality provided by its structural motifs makes it a compelling candidate for multi-target inhibition strategies.

The synthetic methodologies for preparing 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine have also been refined over time to ensure high yield and purity. Common synthetic routes involve multi-step organic transformations starting from commercially available pyridine precursors. Key steps include halogenation at specific positions using reagents such as N-bromosuccinimide (NBS) or bromine gas, followed by nucleophilic substitution or cross-coupling reactions to introduce the desired functional groups. Advances in catalytic systems have enabled more efficient and sustainable synthetic protocols, reducing waste generation and improving atom economy.

The role of computational chemistry in optimizing derivatives of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine cannot be overstated. High-throughput virtual screening (HTVS) has been utilized to rapidly identify lead compounds with optimal pharmacokinetic profiles from large libraries of analogs. Machine learning algorithms have also been employed to predict binding affinities andADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity), allowing researchers to prioritize candidates for experimental validation efficiently.

The future directions for research on 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. Combination therapies leveraging multiple mechanisms of action are increasingly recognized as effective strategies for overcoming drug resistance and improving patient outcomes. Additionally

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.